

4-Heptyloxyphenylboronic acid synthesis and characterization

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Compound of Interest

Compound Name: 4-Heptyloxyphenylboronic acid

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An In-depth Technical Guide: Synthesis and Characterization of **4-Heptyloxyphenylboronic Acid**

Introduction: The Versatility of a Key Building Block

4-Heptyloxyphenylboronic acid is a versatile organic compound that has garnered significant interest across various scientific disciplines.[1] Structurally, it is an aromatic boronic acid featuring a seven-carbon alkyloxy (heptyloxy) chain attached to the phenyl ring. This combination of a reactive boronic acid moiety and a lipophilic alkyl chain imparts unique properties, enhancing its solubility in organic solvents and making it an invaluable reagent.[1]

Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds to create complex biaryl structures.[1][2] These structures are foundational to many pharmaceuticals, agrochemicals, and advanced functional materials like organic light-emitting diodes (OLEDs).[1][2] Furthermore, the boronic acid group's ability to form reversible covalent bonds with diols makes it a powerful tool in the development of chemical sensors and targeted drug delivery systems.[1]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of **4-heptyloxyphenylboronic acid**, offering field-proven insights and robust protocols for professionals in research and development.

Part 1: Synthesis and Purification

The most reliable and widely adopted method for synthesizing arylboronic acids, including **4-heptyloxyphenylboronic acid**, is through the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.^{[3][4][5]} This approach offers high yields and is adaptable to a range of substituted aryl halides.

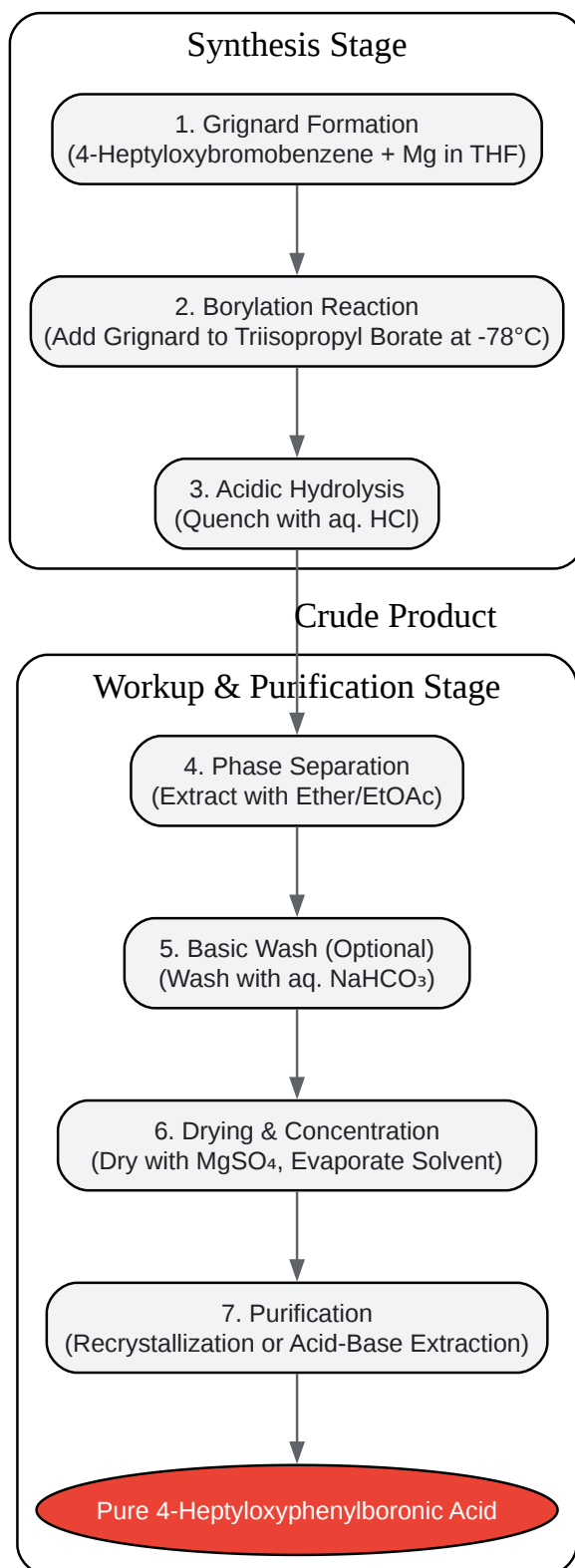
The Underlying Chemistry: A Mechanistic Perspective

The synthesis proceeds in three key stages:

- **Formation of the Grignard Reagent:** The process begins with the formation of an organomagnesium halide (Grignard reagent) from 1-bromo-4-heptyloxybenzene. Magnesium metal inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. This step is critical as it creates the reactive species necessary to form the new carbon-boron bond.^{[3][5]}
- **Borylation:** The nucleophilic aryl Grignard reagent is then added to an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate. The reaction is conducted at cryogenic temperatures (e.g., -78 °C) to prevent over-addition, where the Grignard reagent could react more than once with the boron center, leading to undesired borinic acid and borane byproducts.^[6]
- **Hydrolysis:** The resulting boronic ester intermediate is not isolated but is directly hydrolyzed under acidic conditions. The acid protonates the alkoxy groups on the boron atom, which are then displaced by water, yielding the final **4-heptyloxyphenylboronic acid**.^[5]

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic and purification workflow.



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Caption: Workflow for the synthesis and purification of **4-heptyloxyphenylboronic acid**.

Detailed Synthesis Protocol

This protocol is a representative procedure adapted from established methods for arylboronic acid synthesis.^{[3][5][7]} All operations should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

- 1-Bromo-4-heptyloxybenzene
- Magnesium turnings
- Iodine (one small crystal)
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (HCl), 2 M aqueous solution
- Diethyl ether or Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Argon or Nitrogen).
- Grignard Reagent Formation:
 - To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

- In the dropping funnel, prepare a solution of 1-bromo-4-heptyloxybenzene (1.0 eq.) in anhydrous THF.
- Add a small portion of the bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours until most of the magnesium is consumed.
- Borylation:
 - In a separate flame-dried flask under inert atmosphere, add triisopropyl borate (1.5 eq.) to anhydrous THF.
 - Cool this solution to -78 °C using a dry ice/acetone bath.
 - Slowly transfer the prepared Grignard reagent from the first flask to the cold borate solution via a cannula, keeping the internal temperature below -70 °C.
 - After the addition, allow the mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.
- Hydrolysis and Workup:
 - Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl. Stir vigorously for 30-60 minutes until two clear layers form.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
 - Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

Purification: A Critical Step

Crude boronic acids often contain oligomeric anhydrides called boroxines, which form through dehydration.^{[8][9]} While suitable for some applications, pure boronic acid is often required.

- **Recrystallization:** This is a highly effective method. The crude solid can be dissolved in a minimum amount of a hot solvent (like water, or a mixture of hexane and ethyl acetate) and allowed to cool slowly, yielding crystalline product.^{[10][11]} Commercially available arylboronic acids often contain boroximes, and recrystallization from water is a standard procedure to ensure the monomeric acid form is used.^[11]
- **Acid-Base Extraction:** For more stubborn impurities, an acid-base workup can be employed. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and extracted with a basic aqueous solution (e.g., NaOH or NaHCO₃).^[12] The boronic acid forms a water-soluble boronate salt, while neutral organic impurities remain in the ether layer. The aqueous layer is then separated, washed with fresh ether, and re-acidified with HCl to precipitate the pure boronic acid, which can be collected by filtration.^{[12][13]}

Part 2: Structural Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized **4-heptyloxyphenylboronic acid**.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for the target compound.

Parameter	Technique	Expected Value / Observation
Molecular Formula	-	C ₁₃ H ₂₁ BO ₃
Molecular Weight	-	236.12 g/mol [1][14]
Appearance	Visual	White to off-white crystalline powder[1]
¹ H NMR	400 MHz, CDCl ₃	δ ~7.75 (d, 2H, Ar-H ortho to B), ~6.90 (d, 2H, Ar-H ortho to O), ~3.98 (t, 2H, -OCH ₂ -), ~1.79 (p, 2H, -OCH ₂ CH ₂ -), ~1.45-1.25 (m, 8H, alkyl chain), ~0.89 (t, 3H, -CH ₃). B(OH) ₂ protons are often broad or not observed.
¹³ C NMR	100 MHz, CDCl ₃	δ ~162 (C-O), ~137 (Ar-C), ~115 (Ar-C), ~68 (-OCH ₂ -), ~32, ~29 (x2), ~26, ~23 (alkyl chain), ~14 (-CH ₃). The carbon attached to boron (C-B) is often unobserved or broad due to quadrupolar relaxation.
Mass Spectrum	ESI-MS (-)	Expected m/z: 235.15 [M-H] ⁻ . Adducts or boroxine trimers may also be observed.[15]

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on analogous structures.[16][17][18][19] Actual values may vary slightly based on solvent and concentration.

In-Depth Analysis

- ¹H NMR Spectroscopy:** The proton NMR spectrum provides a clear fingerprint. The aromatic region should show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

The downfield doublet corresponds to the protons ortho to the electron-withdrawing boronic acid group, while the upfield doublet corresponds to those ortho to the electron-donating heptyloxy group. The aliphatic region will show a clear triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a series of multiplets for the rest of the alkyl chain.

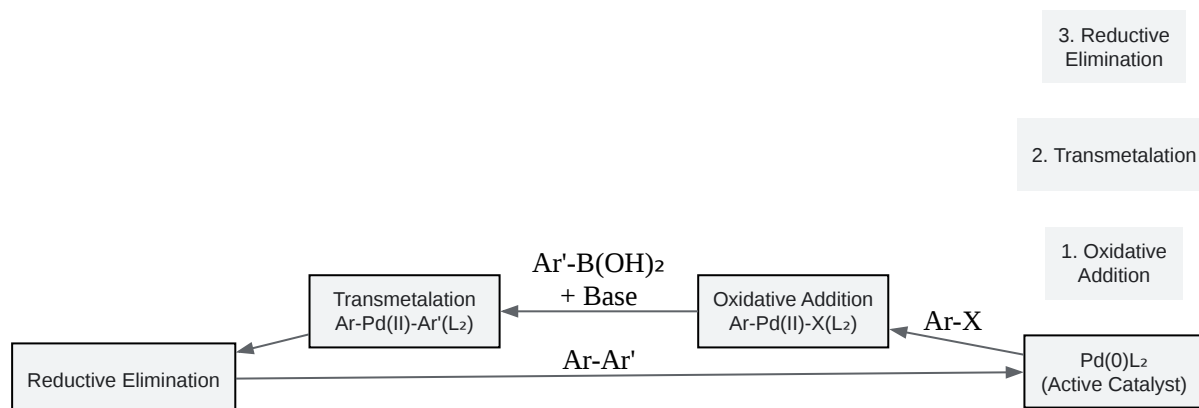
- ¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. Key signals include the aromatic carbon attached to the oxygen at a downfield shift (~162 ppm) and the series of signals corresponding to the seven carbons of the heptyloxy chain.
- Mass Spectrometry: Analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate and form cyclic trimeric anhydrides (boroxines).^{[8][15]} Electrospray ionization in negative mode (ESI-) is often effective, showing the deprotonated molecular ion [M-H]⁻.^[15] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Part 3: Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **4-heptyloxyphenylboronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^{[2][20][21]} This powerful palladium-catalyzed reaction forges a C-C bond between the boronic acid and an organohalide (or triflate).

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.^{[9][20][21]}



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[2]
- Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[21][22]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[20][21]

The presence of the heptyloxy group on the boronic acid enhances the solubility of the reagent and can influence the electronic properties of the resulting biaryl product, making it a valuable tool for fine-tuning molecular architectures in drug discovery and materials science.

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